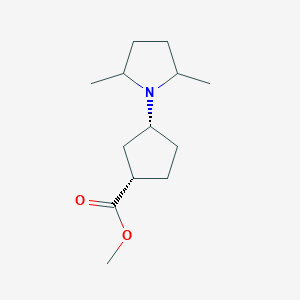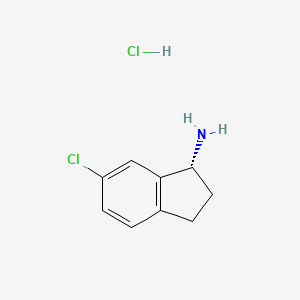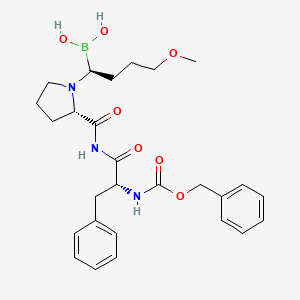
Tri-50C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-50C is an oral thrombin inhibitor being developed for the potential treatment of thrombosis. It is known for its ability to significantly increase thrombin clotting time with minimal effects on activated partial thromboplastin time . This compound is being developed in a controlled release formulation for long-term treatment of thrombosis .
Preparation Methods
The preparation of Tri-50C involves several synthetic routes and reaction conditions. One common method includes the nitration of aromatic compounds using nitronium salts such as nitronium tetrafluoroborate . This process involves adding anhydrous hydrogen fluoride to nitric acid in a solvent like nitromethane or dichloromethane, followed by saturation with boron trifluoride . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Tri-50C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Scientific Research Applications
Tri-50C has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is studied for its potential therapeutic effects on thrombosis and other blood clotting disorders . In medicine, this compound is being developed as an anticoagulant for the treatment and prevention of thrombosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
The mechanism of action of Tri-50C involves the inhibition of thrombin, a key enzyme in the blood clotting process . By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This action is mediated through specific molecular targets and pathways involved in the coagulation cascade .
Comparison with Similar Compounds
Tri-50C can be compared with other thrombin inhibitors such as dabigatran and rivaroxaban . While all these compounds inhibit thrombin, this compound is unique in its controlled release formulation, which allows for long-term treatment with minimal side effects . Similar compounds include other direct thrombin inhibitors and factor Xa inhibitors .
Conclusion
This compound is a promising compound with significant potential in the treatment of thrombosis. Its unique properties and wide range of applications make it a valuable addition to the field of anticoagulant therapy. Further research and development are needed to fully understand its potential and optimize its use in clinical settings.
Properties
CAS No. |
667917-16-0 |
|---|---|
Molecular Formula |
C27H36BN3O7 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[(1S)-4-methoxy-1-[(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]carbamoyl]pyrrolidin-1-yl]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)31-16-8-14-23(31)26(33)30-25(32)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32,33)/t22-,23+,24-/m1/s1 |
InChI Key |
DDAJUMUAMTVAJF-TZRRMPRUSA-N |
Isomeric SMILES |
B([C@@H](CCCOC)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Canonical SMILES |
B(C(CCCOC)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


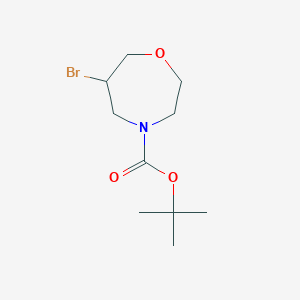
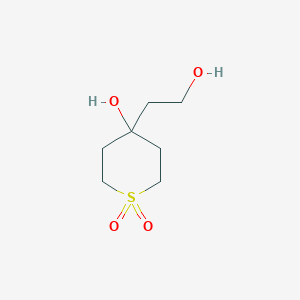
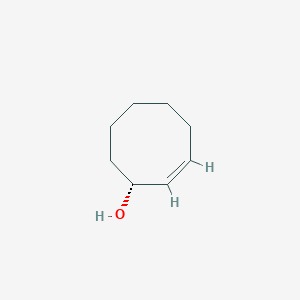
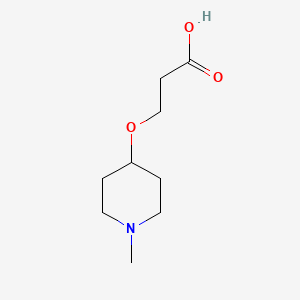
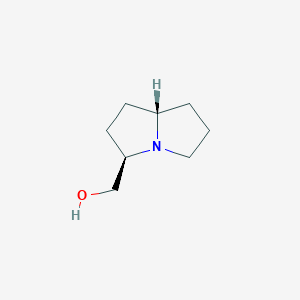
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
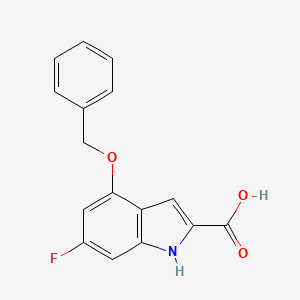
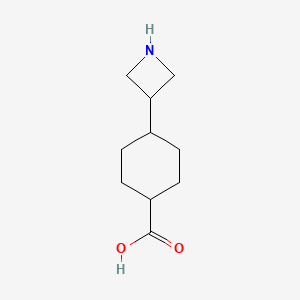
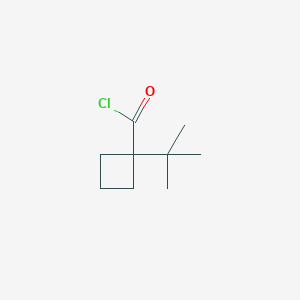
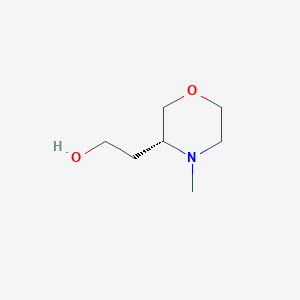
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
